Azithromycin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

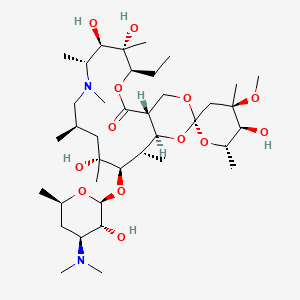

2D Structure

Properties

IUPAC Name |

(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNULYJBDEWDIQZ-XVXDYBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210158 | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612534-95-9 | |

| Record name | Azithromycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Structure of Azithromycin EP Impurity E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, analytical data, and identification protocols for Azithromycin EP Impurity E, a critical related substance in the quality control of the widely-used antibiotic, Azithromycin. Understanding the profile of such impurities is paramount for ensuring the safety and efficacy of the final drug product.

Chemical Identity of Azithromycin EP Impurity E

Azithromycin EP Impurity E is identified as 3'-(N,N-didemethyl)azithromycin. It is a known impurity of Azithromycin that can arise during the manufacturing process or as a degradation product.[1][2] Its chemical identity is well-established and is listed in the European Pharmacopoeia (EP).

Chemical Structure:

Caption: 2D Chemical Structure of Azithromycin EP Impurity E

Physicochemical and Spectroscopic Data

Quantitative data for Azithromycin EP Impurity E is crucial for its identification and quantification. The following table summarizes its key physicochemical properties and the analytical techniques used for its characterization. While specific spectral data is proprietary to manufacturers of reference standards, the availability of this data is confirmed.[1][3]

| Parameter | Value/Information |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[4][5] |

| Synonyms | 3'-(N,N-didemethyl)azithromycin, Amino Azithromycin[4][5] |

| CAS Number | 612069-27-9[1] |

| Molecular Formula | C36H68N2O12[1] |

| Molecular Weight | 720.93 g/mol [1] |

| Appearance | White to Off-White Solid |

| ¹H NMR | Data available with reference standards[1][3] |

| ¹³C NMR | Data available with reference standards[1] |

| Mass Spectrometry (MS) | Data available with reference standards[1][3] |

| High-Performance Liquid Chromatography (HPLC) | Purity typically >98%[1] |

| Infrared Spectroscopy (IR) | Data available with reference standards[1][3] |

| Thermogravimetric Analysis (TGA) | Data available with reference standards[1][3] |

Experimental Protocol: Identification and Quantification by HPLC

The European Pharmacopoeia outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the analysis of Azithromycin and its related substances, including Impurity E.[6][7] This method is crucial for the quality control of Azithromycin drug substance and product.

Objective: To separate, identify, and quantify Azithromycin EP Impurity E in a sample.

Materials and Reagents:

-

Azithromycin EP Impurity E reference standard

-

Azithromycin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous Disodium Hydrogen Phosphate

-

Ammonium Dihydrogen Phosphate

-

Phosphoric Acid or Sodium Hydroxide solution (for pH adjustment)

-

Water (HPLC grade)

Chromatographic Conditions (based on European Pharmacopoeia monograph for Azithromycin): [6]

-

Column: C18, 5 µm, 250 x 4.6 mm (e.g., Gemini 5 µm NX-C18 or equivalent)

-

Mobile Phase A: 1.80 g/L solution of Anhydrous Disodium Hydrogen Phosphate, adjusted to pH 8.9.

-

Mobile Phase B: Methanol:Acetonitrile (25:75, v/v)

-

Gradient Elution:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 50 50 25 45 55 30 40 60 80 25 75 81 50 50 | 93 | 50 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 60 °C

-

Detection: UV at 210 nm

-

Injection Volume: 50 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve Azithromycin EP Impurity E reference standard in a suitable diluent (e.g., a mixture of diluent buffer, acetonitrile, and methanol) to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the Azithromycin sample in the same diluent to a specified concentration.

-

System Suitability: Inject a system suitability solution containing Azithromycin and key impurities (as specified in the pharmacopeia) to ensure the chromatographic system is performing adequately. The resolution between critical pairs of peaks must meet the pharmacopeial requirements.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Identification: Identify the peak corresponding to Azithromycin EP Impurity E in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Calculate the amount of Azithromycin EP Impurity E in the sample by comparing the peak area of the impurity with the peak area of the corresponding reference standard.

Logical Workflow for Identification and Characterization

The following diagram illustrates the logical workflow for the comprehensive identification and characterization of Azithromycin EP Impurity E.

Caption: A logical workflow for the identification and characterization of Azithromycin EP Impurity E.

This technical guide provides a foundational understanding of Azithromycin EP Impurity E, essential for professionals in pharmaceutical research, development, and quality assurance. The provided information on its chemical structure, analytical data, and a standardized HPLC protocol will aid in the effective control of this impurity, contributing to the overall quality and safety of Azithromycin products.

References

- 1. allmpus.com [allmpus.com]

- 2. veeprho.com [veeprho.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]

- 5. Azithromycin EP Impurity E : Venkatasai Life Sciences [venkatasailifesciences.com]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. Azithromycin Related Substances | Phenomenex [phenomenex.com]

Azithromycin Impurity E: A Comprehensive Technical Guide on its Origin and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known related substance that can arise during both the synthesis of azithromycin and as a degradation product.[1][2] This technical guide provides an in-depth exploration of the origin and formation of Azithromycin Impurity E, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical pathways and analytical workflows.

Chemical Profile of Azithromycin Impurity E

-

Chemical Name: 3′-(N,N-didemethyl)azithromycin[2]

-

Synonyms: Amino Azithromycin[2]

-

CAS Number: 612069-27-9

-

Molecular Formula: C36H68N2O12

-

Molecular Weight: 720.93 g/mol

Origin and Formation Pathways

Azithromycin Impurity E can originate from two primary sources: as a process-related impurity during the synthesis of azithromycin and as a degradation product formed under specific stress conditions.

Synthesis-Related Formation

The formation of Azithromycin Impurity E during synthesis is primarily due to the demethylation of the dimethylamino group at the 3' position of the desosamine sugar moiety of azithromycin.[3] This can occur as a side reaction during the multi-step synthesis of azithromycin from erythromycin A. A patented method specifically describes the preparation of Azithromycin Impurity I and Impurity E through a controlled demethylation reaction.[3]

Formation Pathway from Azithromycin:

References

The Discovery and Initial Characterization of Azithromycin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely used macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, several related substances and impurities can be formed. Among these is Azithromycin E, also identified as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, focusing on the analytical techniques and methodologies employed for its identification and structural elucidation. The information presented here is crucial for researchers and professionals involved in the quality control and impurity profiling of azithromycin.

Discovery as a Process-Related Impurity

The discovery of this compound is intrinsically linked to the comprehensive analysis of bulk azithromycin samples to identify and characterize process-related impurities and degradation products. Regulatory bodies worldwide mandate stringent control over such impurities in active pharmaceutical ingredients (APIs). The initial identification of novel, minor compounds related to azithromycin was accomplished through the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

A pivotal study in this area involved the use of reversed-phase liquid chromatography coupled with ion trap mass spectrometry (LC/MSn) to analyze commercial azithromycin samples. This powerful hyphenated technique enabled the detection and preliminary structural elucidation of several previously unknown related substances without the need for their physical isolation, a process that can be both time-consuming and challenging for minor components.

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound relied on a combination of chromatographic behavior and mass spectral data. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 3'-(N,N-Didemethyl)azithromycin; Amino Azithromycin | SynZeal, Pharmaffiliates |

| CAS Number | 612069-27-9 | SynZeal, Pharmaffiliates |

| Molecular Formula | C36H68N2O12 | SynZeal, Pharmaffiliates |

| Molecular Weight | 720.93 g/mol | SynZeal, Pharmaffiliates |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Observed Data / Interpretation |

| Mass Spectrometry (MS) | - The protonated molecule [M+H]+ is observed, confirming the molecular weight. - Fragmentation patterns in MSn experiments provide structural information, such as the loss of the desosamine and cladinose sugar moieties, and fragmentation of the macrolide ring, allowing for the localization of structural modifications. |

| Nuclear Magnetic Resonance (NMR) | - 1H and 13C NMR spectra are used to confirm the proposed structure by comparing the chemical shifts with those of azithromycin. The absence of signals corresponding to the N-methyl groups on the desosamine sugar and the presence of signals indicating a primary amine are key indicators. |

| Infrared (IR) Spectroscopy | - The IR spectrum would show characteristic absorption bands for functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH2), ether (C-O-C), and carbonyl (C=O) groups. |

| High-Performance Liquid Chromatography (HPLC) | - The retention time of this compound relative to azithromycin is a key parameter for its identification in a mixture of related substances. The specific retention time depends on the chromatographic conditions used. |

Experimental Protocols

The following sections detail the methodologies typically employed for the discovery and initial characterization of azithromycin impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC/MSn) for Impurity Identification

This method is central to the initial discovery and structural elucidation of unknown impurities in bulk drug samples.

-

Chromatographic System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities with varying polarities. A common mobile phase consists of:

-

Solvent A: An aqueous buffer, such as ammonium acetate or phosphate buffer, to control pH and improve peak shape.

-

Solvent B: An organic modifier, such as acetonitrile or methanol, or a mixture thereof.

-

-

Gradient Program: The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more nonpolar compounds.

-

Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization Mode: Positive ion mode is typically used for the analysis of azithromycin and its related compounds.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. For structural elucidation, MSn experiments (e.g., MS/MS and MS3) are performed on the protonated molecules of the detected impurities to induce fragmentation and obtain structural information.

Synthesis of this compound for Confirmation and as a Reference Standard

While the initial discovery may not involve synthesis, confirmation of the structure and the preparation of a reference standard for quantitative analysis often requires a targeted synthesis. A plausible synthetic route to this compound involves the demethylation of the dimethylamino group on the desosamine sugar of azithromycin.

-

Starting Material: Azithromycin.

-

Reaction: Selective N-demethylation of the 3'-dimethylamino group. This can be a challenging transformation requiring specific reagents that do not affect other functional groups in the molecule.

-

Purification: The synthesized this compound is purified using chromatographic techniques such as column chromatography or preparative HPLC.

-

Characterization: The purified compound is then fully characterized using spectroscopic methods (NMR, MS, IR) to confirm its structure and purity.

Visualizations

Experimental Workflow for the Discovery and Characterization of this compound

Caption: Workflow for the discovery and characterization of this compound.

Logical Relationship in Azithromycin Impurity Analysis

Caption: Relationship between Azithromycin, its impurities, and quality control.

Conclusion

The discovery and characterization of this compound exemplify the critical role of advanced analytical techniques in modern pharmaceutical development and quality control. Initially identified as an unknown impurity through LC/MSn analysis of bulk azithromycin, its structure as 3'-(N,N-Didemethyl)azithromycin was subsequently elucidated and confirmed. The availability of well-characterized reference standards for this compound and other related substances is essential for ensuring the purity, safety, and efficacy of azithromycin drug products. This technical guide provides a foundational understanding of the processes and methodologies involved in the initial characterization of such impurities, which is of paramount importance to researchers and professionals in the pharmaceutical industry.

Pharmacopeial Reference Standards for Azithromycin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards for Azithromycin E, also known as Azithromycin Impurity E. This document details the identity, analytical methodologies, and acceptance criteria as specified in major pharmacopeias, offering a critical resource for quality control, analytical development, and regulatory submission processes.

Introduction to this compound

This compound is a known related substance of Azithromycin, a widely used macrolide antibiotic.[1] As an impurity, its presence and quantity in Azithromycin drug substances and products are strictly controlled by pharmacopeial standards to ensure the safety and efficacy of the therapeutic agent. The establishment and use of a well-characterized reference standard for this compound are fundamental for accurate analytical determination.

Identity and Physicochemical Properties

This compound is chemically defined as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin.[2][3] Its key identifiers and properties are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

| Synonyms | Azithromycin Impurity E, 3′-(N,N-didemethyl)azithromycin, Amino Azithromycin | [2] |

| CAS Number | 612069-27-9 | |

| Molecular Formula | C36H68N2O12 | |

| Molecular Weight | 720.93 g/mol | |

| Appearance | White to Off-White Solid | |

| Purity | Typically >95% |

Pharmacopeial Analytical Methods

The control of this compound is mandated by major pharmacopeias, primarily the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Both outline specific liquid chromatography (HPLC) methods for the determination of related substances in Azithromycin.

European Pharmacopoeia (Ph. Eur.) Method

The European Pharmacopoeia specifies a liquid chromatography method for the analysis of Azithromycin and its impurities. The details of the method pertinent to this compound are presented below.

| Parameter | European Pharmacopoeia (Ph. Eur.) Specification |

| Column | Octadecylsilyl vinyl polymer for chromatography R (5 µm), 0.25 m x 4.6 mm |

| Mobile Phase | Mix 60 volumes of acetonitrile R1 and 40 volumes of a 6.7 g/L solution of dipotassium hydrogen phosphate R adjusted to pH 11.0 with a 560 g/L solution of potassium hydroxide R. |

| Flow Rate | 1.0 mL/min |

| Detection | Spectrophotometer at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 1.5 times the retention time of azithromycin |

| Relative Retention Time of Impurity E | About 0.43 (retention time of azithromycin = about 10 min) |

| Acceptance Criteria for Impurity E | Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.5 per cent) |

United States Pharmacopeia (USP) Method

The United States Pharmacopeia addresses this compound under the name 3′-(N,N-Didemethyl)azithromycin (aminoazithromycin) in the "Related compounds" test for Azithromycin Tablets and Azithromycin for Injection.

| Parameter | United States Pharmacopeia (USP) Specification |

| Column | 4.6-mm × 25-cm; 5-µm packing L1 or L67 |

| Mobile Phase | Gradient elution with a mixture of buffer (dibasic potassium phosphate or monobasic ammonium phosphate at alkaline pH) and organic solvents (acetonitrile and methanol). The exact gradient profile varies depending on the specific monograph (e.g., Azithromycin for Injection). |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 210 nm or Amperometric electrochemical detection |

| Column Temperature | 40°C to 60°C |

| Relative Retention Time of 3′-(N,N-Didemethyl)azithromycin | About 0.34 |

| Acceptance Criteria for 3′-(N,N-Didemethyl)azithromycin | Not more than 0.5% |

Experimental Protocols

European Pharmacopoeia - Related Substances Test

Objective: To identify and quantify Azithromycin Impurity E and other related substances in the drug substance.

Materials:

-

Azithromycin substance to be examined

-

Azithromycin CRS (Primary Reference Standard)

-

Azithromycin for peak identification CRS (containing specified impurities)

-

Acetonitrile R1

-

Dipotassium hydrogen phosphate R

-

Potassium hydroxide solution (560 g/L) R

-

Water R

Chromatographic System:

-

Refer to the table in section 3.1 for detailed parameters.

Procedure:

-

Mobile Phase Preparation: Prepare a 6.7 g/L solution of dipotassium hydrogen phosphate R and adjust the pH to 11.0 with the potassium hydroxide solution. Mix 40 volumes of this solution with 60 volumes of acetonitrile R1.

-

Test Solution Preparation: Dissolve 53.0 mg of the substance to be examined in 2 mL of acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

-

Reference Solution (a) Preparation: Dissolve 53.0 mg of Azithromycin CRS in 2 mL of acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

-

Reference Solution (c) for Peak Identification: Dissolve the contents of a vial of Azithromycin for peak identification CRS (containing impurity E) in 1.0 mL of the mobile phase.

-

Chromatography: Inject the specified volumes of the test and reference solutions into the chromatograph.

-

System Suitability: The resolution between the peaks due to impurity A and azithromycin in the chromatogram obtained with the reference solution (b) should be a minimum of 3.0.

-

Impurity Identification: Use the chromatogram supplied with the Azithromycin for peak identification CRS and the chromatogram of reference solution (c) to identify the peak corresponding to Impurity E.

-

Calculation: Calculate the percentage of Impurity E in the substance to be examined by comparing the peak area of Impurity E in the test solution to the peak area of azithromycin in reference solution (a).

United States Pharmacopeia - Organic Impurities (for Azithromycin Tablets)

Objective: To determine the amount of 3′-(N,N-Didemethyl)azithromycin and other organic impurities in Azithromycin Tablets.

Materials:

-

Azithromycin Tablets

-

USP Azithromycin RS

-

USP Azithromycin Related Compound F RS

-

USP Desosaminylazithromycin RS

-

Acetonitrile

-

Methanol

-

Monobasic ammonium phosphate

-

Ammonium hydroxide

-

Water

Chromatographic System:

-

Refer to the table in section 3.2 for general parameters. The specific gradient and solutions are detailed in the official monograph.

Procedure:

-

Solution Preparation (General Outline):

-

Solution A: Water and ammonium hydroxide (e.g., 2000:1.2).

-

Solution B: Acetonitrile, methanol, and ammonium hydroxide (e.g., 1800:200:1.2).

-

Mobile Phase: A gradient mixture of Solution A and Solution B.

-

Diluent: A mixture of methanol, acetonitrile, and a buffer solution (e.g., monobasic ammonium phosphate at pH 10.0).

-

Standard Solution: Prepare a solution of USP Azithromycin RS in the diluent.

-

System Suitability Solution: Prepare a solution containing USP Azithromycin Related Compound F RS and USP Desosaminylazithromycin RS in the diluent.

-

Sample Solution: Prepare a solution from powdered Azithromycin Tablets in the diluent.

-

-

Chromatography: Inject the specified volumes of the solutions into the chromatograph.

-

System Suitability: The system is suitable if the resolution between desosaminylazithromycin and azithromycin related compound F is not less than 1.0, and the relative standard deviation for replicate injections of the Standard solution is not more than 2.0%.

-

Calculation: Calculate the percentage of each impurity using the provided formula in the monograph, which takes into account the peak responses, concentrations, and relative response factors.

Visualizations

Caption: Analytical workflow for the quantification of this compound.

Caption: Relationship between Azithromycin and this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is known for its efficacy against a broad spectrum of bacterial pathogens. As with any pharmaceutical compound, the presence of related substances and impurities is a critical aspect of drug development and quality control. One such substance is Azithromycin Related Compound E, also identified as 3'-(N,N-didemethyl)azithromycin or Aminoazithromycin. This technical guide provides a comprehensive overview of the known biological aspects of this compound, addressing its mechanism of action, and outlining experimental protocols for its potential biological evaluation.

Chemical Identity

A solid understanding of the chemical nature of Azithromycin Related Compound E is fundamental to any biological investigation.

| Identifier | Value |

| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3-amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |

| Common Names | Azithromycin Impurity E, Aminoazithromycin, 3'-(N,N-didemethyl)azithromycin |

| CAS Number | 612069-27-9[2][3][4][5][6] |

| Molecular Formula | C36H68N2O12[2][3] |

| Molecular Weight | 720.93 g/mol [2][3] |

Presumed Mechanism of Action: Inhibition of Protein Synthesis

The biological activity of Azithromycin and other macrolide antibiotics is primarily attributed to their ability to inhibit bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome. It is widely presumed that Azithromycin Related Compound E, as a close structural analogue, shares this mechanism of action.

The proposed signaling pathway for the antibacterial action is illustrated below.

Quantitative Biological Activity Data

Despite extensive searches of scientific literature and chemical databases, specific quantitative data on the biological activity of Azithromycin Related Compound E, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, could not be located. The available literature primarily focuses on the detection and quantification of this compound as an impurity in azithromycin drug products.

Experimental Protocols for Biological Evaluation

To ascertain the precise biological activity of Azithromycin Related Compound E, standardized antimicrobial susceptibility testing methods should be employed. The following section outlines a detailed, generic protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol can be adapted to test the compound against a panel of clinically relevant bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Materials and Reagents:

-

Azithromycin Related Compound E (as a standardized powder)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

2. Preparation of Bacterial Inoculum:

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Compound Dilutions:

a. Prepare a stock solution of Azithromycin Related Compound E in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), followed by dilution in CAMHB. b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

4. Inoculation and Incubation:

a. Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum. b. Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Azithromycin Related Compound E at which there is no visible growth of the bacteria.

The workflow for this experimental protocol is depicted in the following diagram.

Conclusion

Azithromycin Related Compound E is a known impurity of Azithromycin, with a chemical structure that suggests a similar mechanism of action to the parent drug—inhibition of bacterial protein synthesis. However, a significant gap exists in the scientific literature regarding its specific biological activity, with no publicly available quantitative data such as MIC values. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically evaluate the antimicrobial efficacy of this compound. Such studies are crucial for a complete understanding of the pharmacological and toxicological profile of Azithromycin and its related substances, ensuring the continued safety and efficacy of this important antibiotic.

References

In Silico Prediction of Azithromycin E Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico prediction of toxicity for Azithromycin E, a known impurity of the widely prescribed macrolide antibiotic, Azithromycin. As regulatory scrutiny on drug impurities intensifies, robust and predictive toxicology assessments are paramount in early-stage drug development. This document outlines the primary toxicities associated with Azithromycin, which serve as a predictive framework for its impurities, and details the computational methodologies available for forecasting these adverse effects. We present key quantitative data from experimental studies, detail relevant experimental protocols for in vitro toxicity assessment, and visualize the critical signaling pathways implicated in Azithromycin-induced toxicity. The integration of these in silico approaches offers a powerful tool for risk assessment, enabling more informed decision-making in the pharmaceutical industry.

Introduction to Azithromycin and its Impurity, this compound

Azithromycin is a second-generation macrolide antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] Its favorable pharmacokinetic profile has led to its extensive clinical use. However, like many pharmaceuticals, the synthesis of Azithromycin can result in the formation of impurities. One such impurity is this compound, also known as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin.[2][3] The presence of impurities, even in trace amounts, necessitates a thorough toxicological evaluation to ensure patient safety.

The primary toxicities associated with the parent compound, Azithromycin, are hepatotoxicity and cardiotoxicity, specifically the prolongation of the QT interval.[4][5] These toxicities are therefore the main areas of concern when evaluating the safety profile of its impurities, including this compound.

In Silico Toxicology: A Paradigm Shift in Drug Safety Assessment

In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds.[6] This approach offers a rapid and cost-effective means of screening compounds in the early stages of drug development, reducing the reliance on animal testing.[6] Key in silico methodologies include:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity, including toxicity.[7][8] These models are built using datasets of compounds with known toxicities and are used to predict the toxicity of new, untested compounds.

-

Machine Learning: Machine learning algorithms can be trained on large datasets of chemical and biological data to identify complex patterns and predict toxicological endpoints.[1][9] Common machine learning approaches in toxicology include Random Forest (RF) and Multilayer Perceptron (MLP) models.[9]

-

Molecular Docking: This technique predicts the binding affinity and orientation of a small molecule to a target protein, such as an ion channel or a metabolic enzyme.[10] This can provide insights into the molecular initiating events of toxicity.

Data Presentation: Quantitative Insights into Azithromycin Toxicity

The following tables summarize key quantitative data from studies on Azithromycin toxicity. This data provides a foundation for building and validating in silico prediction models for this compound.

Cardiotoxicity Data: Ion Channel Inhibition

A primary mechanism of Azithromycin-induced cardiotoxicity is the blockade of cardiac ion channels, which can lead to QT prolongation and potentially fatal arrhythmias.[11][12][13]

| Ion Channel | Cell Line | IC50 (µM) | Reference |

| hERG (IKr) | CHO cells | 219 ± 21 | [11][12] |

| SCN5A (INa) | HEK cells | 110 ± 3 | [11][12] |

| KCNQ1+KCNE1 (IKs) | CHO cells | 184 ± 12 | [11][12] |

| L-type Ca++ | Rabbit ventricular myocytes | 66.5 ± 4 | [11][12] |

| Kir2.1 (IK1) | HEK cells | 44 ± 3 | [11][12] |

In Silico Model Performance for Cardiotoxicity Prediction

The performance of QSAR models for predicting various cardiac adverse effects is crucial for their reliable application in drug safety assessment.[8][14]

| Cardiac Endpoint | QSAR Model Platform | Sensitivity | Negative Predictivity | Reference |

| General Cardiac Toxicity | Leadscope | 72-80% | 72-80% | [8][14] |

| Cardiac Arrhythmia | Leadscope | 72-80% | 72-80% | [8][14] |

| Torsades de Pointes | Leadscope | 72-80% | 72-80% | [8][14] |

| Long QT Syndrome | Leadscope | 72-80% | 72-80% | [8][14] |

In Silico Model Performance for Hepatotoxicity Prediction

Machine learning models have shown promise in predicting drug-induced liver injury (DILI).[9]

| Model Type | Validation Method | Prediction Accuracy | Matthews Correlation Coefficient (MCC) | Reference |

| Random Forest (RF) | 10-fold cross-validation | 0.631 | - | [9] |

| Multilayer Perceptron (MLP) | 10-fold cross-validation | - | 0.245 | [9] |

Experimental Protocols for Toxicity Assessment

The following sections provide detailed methodologies for key experiments cited in the assessment of Azithromycin-induced toxicity.

In Vitro Cardiotoxicity Assessment: Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of a test compound on cardiac ion channels (e.g., hERG).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the desired ion channel (e.g., hERG) are cultured under standard conditions (37°C, 5% CO2).

-

Cell Preparation: Cells are harvested and plated onto glass coverslips for electrophysiological recording.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For hERG, a depolarizing pulse followed by a repolarizing ramp is typically used to measure the tail current.

-

Compound Application: The test compound (e.g., this compound) is perfused onto the cell at various concentrations.

-

Data Analysis: The effect of the compound on the peak current is measured and plotted against the compound concentration to determine the IC50 value.

In Vitro Hepatotoxicity Assessment: Cytotoxicity Assay

Objective: To assess the cytotoxic potential of a test compound on human liver cells.

Methodology:

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The test compound is added to the cells at a range of concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the cells and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate critical signaling pathways involved in Azithromycin-induced toxicity and a typical in silico prediction workflow.

Caption: A typical workflow for in silico toxicity prediction.

Caption: AMPK/Nrf2 signaling in hepatotoxicity.

Caption: Azithromycin's effect on cardiac ion channels.

Conclusion

The in silico prediction of toxicity for impurities such as this compound is a critical component of modern drug development. By leveraging computational models and a thorough understanding of the toxicological profile of the parent compound, researchers can make early, data-driven decisions about the safety of drug candidates. The methodologies and data presented in this guide provide a framework for the robust assessment of this compound toxicity, ultimately contributing to the development of safer medicines. Further experimental validation of the in silico predictions for this compound is warranted to confirm these findings.

References

- 1. Machine Learning Models for Predicting Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Azithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [PDF] An In Silico Model for Predicting Drug-Induced Hepatotoxicity | Semantic Scholar [semanticscholar.org]

- 7. Prediction of drug-related cardiac adverse effects in humans--B: use of QSAR programs for early detection of drug-induced cardiac toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azithromycin Causes a Novel Proarrhythmic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azithromycin Causes a Novel Proarrhythmic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azithromycin, cardiovascular risks, QTc interval prolongation, torsade de pointes, and regulatory issues: A narrative review based on the study of case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide to the Spectroscopic Analysis of Azithromycin Impurity E

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin Impurity E, chemically known as 3’-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known related substance of the macrolide antibiotic Azithromycin.[1][2] As a critical component of quality control and regulatory compliance in pharmaceutical manufacturing, the accurate identification and characterization of such impurities are paramount. This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, and IR), detailed experimental protocols for acquiring this data, and logical workflows for the analysis of Azithromycin Impurity E.

Chemical Structure:

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[2]

Spectroscopic Data Presentation

Quantitative spectroscopic data for Azithromycin Impurity E is typically provided with the purchase of a certified reference standard.[5] While exact peak lists are proprietary, the following tables summarize the expected and characteristic data based on the known chemical structure.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.

| Parameter | Value | Interpretation |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Suitable for polar, high molecular weight compounds |

| Expected [M+H]⁺ | m/z 721.93 | Protonated molecule, confirming the molecular weight |

| Expected [M+Na]⁺ | m/z 743.91 | Sodiated adduct, common in ESI-MS |

| Key Fragment Ions (m/z) | To be determined experimentally | Corresponds to the loss of sugar moieties and other fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Azithromycin Impurity E, distinguishing it from Azithromycin and other related impurities. The key difference is the absence of the N-methyl signals of the desosamine sugar.

Table 2.2.1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aglycone Protons (macrocycle) | 0.8 - 5.0 | m |

| Sugar Protons (Cladinosyl & Desosaminyl) | 3.0 - 5.5 | m |

| Anomeric Protons (H-1', H-1'') | 4.2 - 5.0 | d |

| Methyl Protons (Aglycone & Sugars) | 0.8 - 2.5 | s, d |

| Hydroxyl Protons (-OH) | Broad, variable | br s |

| Amine Protons (-NH₂) of Desosamine | Broad, variable | br s |

Table 2.2.2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 175 - 180 |

| Aglycone Carbons | 10 - 90 |

| Sugar Carbons (Cladinosyl & Desosaminyl) | 60 - 110 |

| Anomeric Carbons (C-1', C-1'') | 95 - 105 |

| Methyl Carbons | 10 - 30 |

Infrared (IR) Spectroscopy Data

IR spectroscopy helps to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 (broad) | O-H Stretch | Hydroxyl groups |

| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) |

| 2970 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |

| ~1730 | C=O Stretch | Ester (Lactone) |

| 1050 - 1150 | C-O Stretch | Ethers, Alcohols |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for Azithromycin Impurity E.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Azithromycin Impurity E reference standard.

-

Dissolve in 10 mL of a suitable solvent mixture, such as acetonitrile:water (50:50, v/v), to create a 100 µg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

-

LC Method (for LC-MS):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the impurity from other components (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

-

Mass Range: m/z 100 - 1000.

-

Data Acquisition: Full scan mode for molecular ion confirmation and tandem MS (MS/MS) mode for fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation:

-

Dissolve 5-10 mg of Azithromycin Impurity E in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Temperature: 298 K.

-

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Azithromycin Impurity E powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan and automatically subtracted.

-

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the characterization of Azithromycin Impurity E.

Caption: Experimental workflow for the spectroscopic characterization of Azithromycin Impurity E.

Caption: Logical flow for the structure elucidation of Azithromycin Impurity E.

References

Azithromycin E: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin E, identified as a significant impurity in the synthesis of the widely-used macrolide antibiotic Azithromycin, is chemically known as 3′-(N,N-didemethyl)azithromycin. Its presence and characterization are crucial for the quality control and regulatory compliance of Azithromycin drug products. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, including its synthesis and analytical characterization.

Chemical Identity

| Identifier | Value |

| Systematic Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

| Common Name | Azithromycin Impurity E |

| Synonyms | 3′-(N,N-didemethyl)azithromycin, Aminoazithromycin |

| CAS Number | 612069-27-9 |

| Molecular Formula | C₃₆H₆₈N₂O₁₂ |

| Molecular Weight | 720.93 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its isolation, identification, and quantification.

Tabulated Physicochemical Data

| Property | Value | Source |

| Appearance | White to Off-White Solid or Light brown Powder | [1] |

| Melting Point | >209°C or 195.8-198.3°C | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Methanol, DMSO | [1] |

| pKa | Data not available |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from Azithromycin via a demethylation reaction. A reported method involves the following steps[2]:

-

Reaction Setup: Azithromycin is dissolved in a suitable solvent such as tetrahydrofuran.

-

Demethylation: A demethylating agent, N-fluorobisbenzenesulfonamide, is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at 30°C for 24 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the content of Azithromycin is less than 1.0%.

-

Work-up: The reaction mixture is washed with a 3% sodium bicarbonate solution. The organic layer is separated and evaporated to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from acetone and water to yield a product with a purity of 98% as determined by HPLC.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The identification and quantification of this compound, particularly in the presence of Azithromycin and other impurities, are typically performed using reverse-phase HPLC with UV detection.[3][4]

-

Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector and a column oven.

-

Column: A C18 column (e.g., Phenomenex Synergi™ MAX-RP, 250 x 4.6 mm, 4 µm) is commonly used.

-

Mobile Phase: A gradient elution is employed.

-

Mobile Phase A: 10 mM potassium phosphate monobasic (KH₂PO₄) in water, with the pH adjusted to 7.00.

-

Mobile Phase B: A mixture of methanol and acetonitrile (1:1 v/v).

-

-

Gradient Program: The elution can start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the impurities and the active pharmaceutical ingredient.

-

Column Temperature: 50°C.

-

Detection: UV detection is performed at a wavelength of 210 nm.

-

Sample Preparation: Samples are typically dissolved in a mixture of a phosphate buffer (pH 7.0) and acetonitrile (35:65 v/v).

This method allows for the effective separation of this compound from other related substances, enabling its accurate quantification for quality control purposes.

Logical Relationships in Azithromycin Synthesis and Impurity Formation

The synthesis of Azithromycin is a multi-step process that can lead to the formation of various impurities, including this compound. Understanding the relationship between the starting materials, intermediates, and final products is crucial for process optimization and impurity control.

Caption: Synthetic relationship between Erythromycin A, Azithromycin, and its impurities I and E.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and some physical characteristics have been established, further research is required to determine its quantitative solubility, pKa, and a definitive melting point. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals working on the characterization and control of this critical impurity in Azithromycin production.

References

Azithromycin E: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Azithromycin E, an impurity of the widely used macrolide antibiotic, Azithromycin. This document synthesizes available data on its chemical properties, analytical methodologies, and the biological context provided by its parent compound.

Introduction to this compound

This compound, also known as Azithromycin Impurity K, is a substance related to the synthesis and degradation of Azithromycin.[1][2][3] As an impurity, its characterization and control are critical for the quality, safety, and efficacy of Azithromycin drug products. Understanding the profile of such impurities is a key focus in drug development and manufacturing.

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below, alongside data for the parent compound, Azithromycin, for comparative purposes.

| Property | This compound (Impurity K) | Azithromycin |

| CAS Number | 612534-95-9[1][2][3] | 83905-01-5[1] |

| Molecular Formula | C38H70N2O13[1][2][3] | C38H72N2O12[1] |

| Molecular Weight | 762.99 g/mol [1] | 748.98 g/mol [1] |

| Synonyms | C14,1''-Epoxyazithromycin[1] | Zithromax |

Biological Context and Mechanism of Action of Azithromycin

While specific pharmacological data for this compound is limited, it is noted to inhibit the growth of Gram-positive bacteria and may possess anti-inflammatory properties.[2] The primary biological relevance of this compound is understood through the mechanism of its parent compound, Azithromycin.

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible microorganisms.[4][5][6] This binding interferes with the translocation of peptides, thereby halting bacterial growth.[6] Beyond its antibacterial effects, Azithromycin is also recognized for its immunomodulatory and anti-inflammatory activities.[4][7] It can modulate host immune responses by affecting cytokine production and phagocyte activity.[7]

Caption: Mechanism of action of Azithromycin.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the analysis and characterization of Azithromycin and its impurities are well-established. The following protocols are representative of the methodologies employed.

Quantification of Azithromycin Impurities by HPLC-UV

This method is used to separate and quantify Azithromycin and its related impurities in pharmaceutical formulations.[8]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

-

Mobile Phase: A gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[8]

-

Flow Rate: 0.9 mL/min.[8]

-

Column Temperature: 55 °C.[8]

-

Detection: UV at 210 nm.[8]

-

Procedure:

-

Prepare standard solutions of Azithromycin and any available impurity reference standards.

-

Prepare the sample solution by dissolving the drug product in a suitable diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks of Azithromycin and its impurities based on their retention times compared to the standards.

-

Quantify the impurities based on their peak areas relative to the Azithromycin peak area.

-

Characterization of Impurities

Comprehensive characterization of impurities like this compound involves a suite of analytical techniques to confirm their structure and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and retention time.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural elucidation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to provide detailed information about the molecular structure.[3][9]

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[3]

Caption: General workflow for impurity analysis.

Conclusion

This compound is a relevant impurity in the manufacturing and stability of Azithromycin. While specific biological data on this impurity is scarce, established analytical methods allow for its effective monitoring and control. A thorough understanding of the parent compound's mechanism of action and the application of rigorous analytical protocols are essential for ensuring the quality and safety of Azithromycin-based therapies. Further research into the specific pharmacological and toxicological profile of this compound would be beneficial for a more complete risk assessment.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Azithromycin impurity K | 612534-95-9 | FA63635 [biosynth.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Azithromycin - Wikipedia [en.wikipedia.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. What is the mechanism of Azithromycin? [synapse.patsnap.com]

- 7. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. veeprho.com [veeprho.com]

The Degradation Nexus: Unraveling the Role of Azithromycin E in Drug Stability

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive technical guide has been released today, providing researchers, scientists, and drug development professionals with an in-depth understanding of the role of Azithromycin E in the degradation pathways of the widely used antibiotic, Azithromycin. This whitepaper addresses the critical need for robust stability testing and impurity profiling in pharmaceutical development, with a focus on the formation and quantification of this key degradation product.

Azithromycin, a macrolide antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, this compound, chemically identified as 3'-(N,N-didemethyl)azithromycin, serves as a significant indicator of the drug's stability.[1][][3] Understanding the pathways through which Azithromycin degrades to form this compound is paramount for ensuring the safety, efficacy, and quality of Azithromycin-containing drug products.

This technical guide details the degradation of Azithromycin under forced conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It provides a thorough examination of the chemical reactions involved and highlights the mechanisms leading to the formation of this compound and other related substances.

Key Degradation Pathways

Azithromycin's degradation is a multifaceted process influenced by environmental factors. The primary pathways include:

-

Acidic Hydrolysis: In acidic conditions, Azithromycin undergoes hydrolysis, primarily through the cleavage of the glycosidic bond of the cladinose sugar.[4][5] This is a major degradation pathway.[6]

-

Alkaline Hydrolysis: Under basic conditions, Azithromycin is also susceptible to degradation.[7] While more stable than in acidic media, prolonged exposure to alkaline conditions can lead to the formation of various degradation products.

-

Oxidative Degradation: The presence of oxidizing agents can lead to the oxidation of the exocyclic amine group of Azithromycin, contributing to its degradation.[8][9]

-

Thermal and Photodegradation: Elevated temperatures and exposure to light can also induce the degradation of Azithromycin, impacting its stability over time.[7]

The formation of this compound is a result of the demethylation of the 3'-dimethylamino group on the desosamine sugar of the Azithromycin molecule.[9] This transformation can occur under various stress conditions and serves as a critical quality attribute to be monitored during stability studies.

Quantitative Analysis of Azithromycin and its Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance. The following table summarizes the typical conditions and observations from such studies on Azithromycin.

| Stress Condition | Reagents and Conditions | Key Degradation Products Observed |

| Acidic Hydrolysis | 0.05N HCl at 60°C for 30 minutes | Azaerythromycin A, other unknown degradation products.[10] Azithromycin is completely degraded in acidic media.[7] |

| Alkaline Hydrolysis | 1N NaOH at 60°C for 30 minutes | Slight degradation observed.[7][10] |

| Oxidative Degradation | Not specified | Oxidation of the exocyclic amine group.[8] |

| Thermal Degradation | Heating at 55°C for 2-3 months | Various degradation products with different relative retention times.[8] |

| Photodegradation | UV irradiation in the presence of H2O2 | Complete degradation achievable, with the rate dependent on pH.[11] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and validating stability studies. Below are outlines of key experimental protocols.

Forced Degradation Studies

Objective: To investigate the stability of Azithromycin under various stress conditions and identify the resulting degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Azithromycin in a suitable solvent (e.g., dichloromethane or water).

-

Acid Hydrolysis: Treat the stock solution with 0.05N hydrochloric acid and heat at 60°C for 30 minutes.[10]

-

Alkaline Hydrolysis: Treat the stock solution with 1N sodium hydroxide and heat at 60°C for 30 minutes.[10]

-

Oxidative Degradation: The specific conditions for oxidative degradation can vary, but typically involve treating the drug solution with an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: Subject a solid sample or solution of Azithromycin to elevated temperatures (e.g., 55°C) for an extended period (e.g., 2-3 months).[8]

-

Photodegradation: Expose a solution of Azithromycin to UV light, potentially in the presence of a photosensitizer like hydrogen peroxide, and monitor the degradation over time.[11]

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or TLC, to identify and quantify the degradation products.

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify Azithromycin and its related impurities, including this compound.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection at a specific wavelength (e.g., 210 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 50°C).[7]

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

Visualizing the Degradation Landscape

To better illustrate the complex relationships in Azithromycin degradation, the following diagrams have been generated using the DOT language.

Caption: Overview of Azithromycin degradation under various stress conditions.

Caption: Workflow for forced degradation studies of Azithromycin.

This in-depth guide serves as a critical resource for pharmaceutical professionals, enabling a more thorough and compliant approach to drug development and quality control. By understanding the intricacies of Azithromycin degradation and the role of key impurities like this compound, the industry can better ensure the delivery of safe and effective medications to patients worldwide.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]

- 4. Comparison of the acid stability of azithromycin and erythromycin A. | Semantic Scholar [semanticscholar.org]

- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.ceu.es [dspace.ceu.es]

- 8. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation [mdpi.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Azithromycin Impurity E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] During its synthesis and storage, impurities can form, which may impact the drug's efficacy and safety.[1][2] Regulatory bodies require the monitoring and control of these impurities to ensure the quality of the final drug product. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin, is a known related substance that needs to be accurately quantified.[4]

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical formulations. The method is based on principles outlined in various pharmacopeias and scientific literature, ensuring reliability and reproducibility.[1][2][3]

Experimental Protocols

Materials and Reagents

-

Azithromycin Reference Standard (USP or equivalent)

-

Azithromycin Impurity E Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous Dibasic Sodium Phosphate (ACS grade or higher)

-

Phosphoric Acid (ACS grade or higher)

-

Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of Azithromycin Impurity E.

| Parameter | Specification |

| HPLC System | Agilent 1100 series or equivalent with UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][2] |

| Mobile Phase A | Anhydrous dibasic sodium phosphate buffer (pH 8.9)[3] |

| Mobile Phase B | Acetonitrile:Methanol (75:25, v/v)[3] |

| Gradient Elution | See Table 2 for the gradient program |

| Flow Rate | 0.9 mL/min[1][2] |

| Column Temperature | 55 °C[1][2] |

| UV Detection | 210 nm[1][2][5][6][7] |

| Injection Volume | 20 µL |

Table 1: Chromatographic Conditions

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 25 | 40 | 60 |

| 40 | 20 | 80 |

| 50 | 20 | 80 |

| 52 | 60 | 40 |

| 60 | 60 | 40 |

Table 2: Gradient Elution Program

Preparation of Solutions

2.3.1. Mobile Phase A (Buffer Preparation)

Dissolve 1.8 g of anhydrous dibasic sodium phosphate in 1000 mL of ultrapure water.[3] Adjust the pH to 8.9 with dilute phosphoric acid.[3] Filter through a 0.22 µm membrane filter before use.

2.3.2. Diluent

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

2.3.3. Standard Stock Solution of Azithromycin Impurity E (100 µg/mL)

Accurately weigh about 10 mg of Azithromycin Impurity E Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.3.4. Standard Solutions for Linearity

Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2.3.5. Sample Solution (Azithromycin)

Accurately weigh an amount of Azithromycin powder equivalent to 100 mg of Azithromycin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.[3] Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.22 µm PVDF syringe filter before injection.

Results and Discussion

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

| Parameter | Result |

| Linearity (Correlation Coefficient, R²) | > 0.999 |

| Concentration Range (µg/mL) | 0.1 - 10 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD %) | < 2.0% |

| Limit of Detection (LOD) (µg/mL) | 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 |

Table 3: Summary of Method Validation Data

Linearity

The linearity of the method was established by analyzing a series of six concentrations of Azithromycin Impurity E. The peak area was plotted against the concentration, and the correlation coefficient (R²) was calculated.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 152,340 |

| 2.5 | 380,850 |

| 5.0 | 761,700 |

| 10.0 | 1,523,400 |

Table 4: Linearity Data for Azithromycin Impurity E

Accuracy and Precision

The accuracy of the method was determined by a recovery study, spiking a known amount of Azithromycin Impurity E into a sample solution. Precision was evaluated by analyzing six replicate preparations of the spiked sample.

| Spiked Concentration (µg/mL) | Mean Recovered Concentration (µg/mL) | % Recovery | RSD (%) |

| 1.0 | 0.99 | 99.0% | 1.2% |

| 5.0 | 5.06 | 101.2% | 0.8% |

| 10.0 | 9.85 | 98.5% | 0.9% |

Table 5: Accuracy and Precision Data

Visualizations

Caption: Experimental workflow for the quantification of Azithromycin Impurity E.

Caption: Logical relationship between Azithromycin and Impurity E.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical dosage forms. The method is straightforward to implement using standard HPLC equipment and meets the stringent requirements for pharmaceutical quality control. This protocol can be effectively integrated into routine testing and stability studies to ensure the quality and safety of Azithromycin products.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Azithromycin and its Related Compound Azithromycin E using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. During its synthesis and storage, related substances and impurities can form, which must be monitored and quantified to ensure the safety and efficacy of the drug product. One such related compound is Azithromycin Impurity E, also known as 3'-(N,N-didemethyl)azithromycin. This application note provides a detailed, robust, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of Azithromycin and Azithromycin E in bulk drug substances and pharmaceutical formulations.

Principle